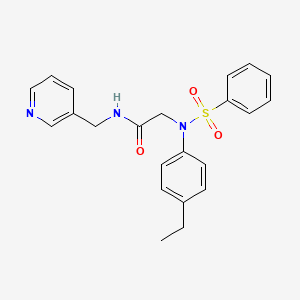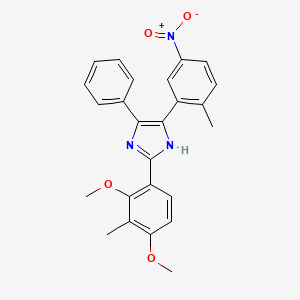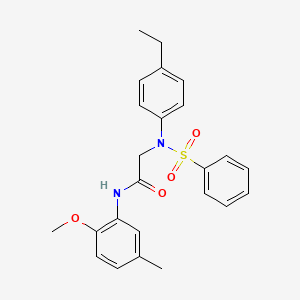
N~2~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)-N~1~-(3-pyridinylmethyl)glycinamide
Descripción general
Descripción
N~2~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)-N~1~-(3-pyridinylmethyl)glycinamide, also known as EPPTB, is a small molecule inhibitor that has been widely studied for its potential use in cancer treatment. This compound has been found to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), a key enzyme involved in regulating insulin signaling and glucose metabolism.
Mecanismo De Acción
N~2~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)-N~1~-(3-pyridinylmethyl)glycinamide inhibits the activity of PTP1B by binding to its active site. This leads to an increase in insulin signaling and glucose uptake in cells, which can have beneficial effects in the treatment of diabetes and obesity. In addition, the inhibition of PTP1B has been found to have antitumor effects, as it can lead to the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In vitro studies have shown that this compound can increase insulin signaling and glucose uptake in cells, which can have beneficial effects in the treatment of diabetes and obesity. In addition, this compound has been found to inhibit the growth and survival of cancer cells, which can have potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N~2~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)-N~1~-(3-pyridinylmethyl)glycinamide is its specificity for PTP1B, which can reduce off-target effects. However, one limitation is its relatively low potency compared to other PTP1B inhibitors. In addition, this compound has poor solubility in water, which can limit its use in in vivo studies.
Direcciones Futuras
There are several future directions for the study of N~2~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)-N~1~-(3-pyridinylmethyl)glycinamide. One area of research could focus on improving the potency and solubility of this compound, which could enhance its therapeutic potential. In addition, future studies could investigate the effects of this compound on other signaling pathways and cellular processes, which could lead to the identification of new therapeutic targets. Finally, the potential use of this compound in combination with other cancer treatments could also be explored.
Aplicaciones Científicas De Investigación
N~2~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)-N~1~-(3-pyridinylmethyl)glycinamide has been extensively studied for its potential use in cancer treatment. PTP1B has been shown to be overexpressed in many types of cancer, and its inhibition has been found to have antitumor effects. This compound has been found to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells.
Propiedades
IUPAC Name |
2-[N-(benzenesulfonyl)-4-ethylanilino]-N-(pyridin-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-2-18-10-12-20(13-11-18)25(29(27,28)21-8-4-3-5-9-21)17-22(26)24-16-19-7-6-14-23-15-19/h3-15H,2,16-17H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POXVMECVQWMVMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(CC(=O)NCC2=CN=CC=C2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonyl}-2-naphthyl acetate](/img/structure/B3544609.png)
![2-{[4-(2-furylmethyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-1-(3-nitrophenyl)ethanone](/img/structure/B3544622.png)
![2-{[N-(5-chloro-2-methylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-isopropylbenzamide](/img/structure/B3544630.png)

![N-[2-(3,4-diethoxyphenyl)ethyl]-2-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B3544652.png)
![N~1~-(4-ethylphenyl)-N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3544660.png)

![2-[(4-chlorophenyl)thio]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B3544668.png)
![3-(2-chlorophenyl)-N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)acrylamide](/img/structure/B3544691.png)


![N~2~-(3-chlorophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B3544733.png)
![N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]benzamide](/img/structure/B3544736.png)
